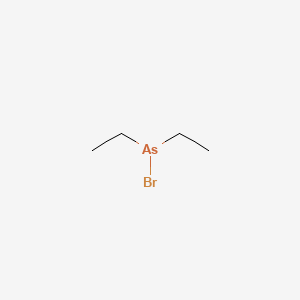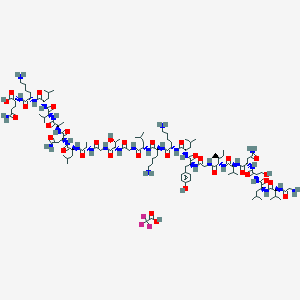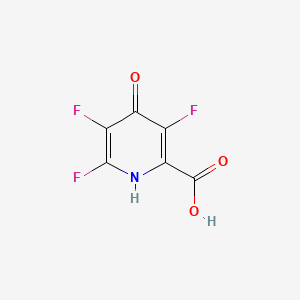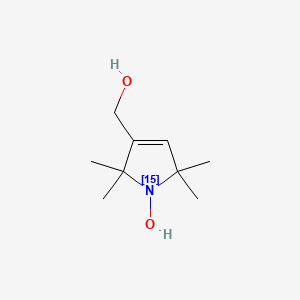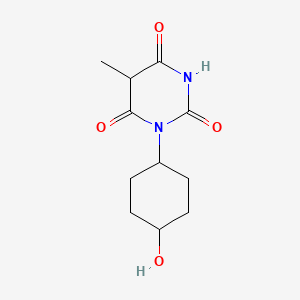
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid is a compound that belongs to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for various purposes, including anesthesia and the treatment of epilepsy. The unique structure of this compound, which includes a hydroxycyclohexyl group, distinguishes it from other barbiturates and may contribute to its specific pharmacological properties.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and malonic acid derivatives.
Cyclization: The cyclohexanone undergoes a cyclization reaction to form the hydroxycyclohexyl group.
Barbituric Acid Formation: The hydroxycyclohexyl intermediate is then reacted with urea and malonic acid derivatives under acidic or basic conditions to form the barbituric acid core.
Methylation: Finally, the barbituric acid core is methylated to introduce the methyl group at the 5-position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The barbituric acid core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: It is studied for its potential therapeutic effects, including its sedative and anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can be compared with other barbiturates, such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Thiopental: Used as an anesthetic agent due to its rapid onset and short duration of action.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.
The uniqueness of this compound lies in its hydroxycyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Propriétés
Numéro CAS |
4192-35-2 |
|---|---|
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-(4-hydroxycyclohexyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O4/c1-6-9(15)12-11(17)13(10(6)16)7-2-4-8(14)5-3-7/h6-8,14H,2-5H2,1H3,(H,12,15,17) |
Clé InChI |
BCQYOGARERVACY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)

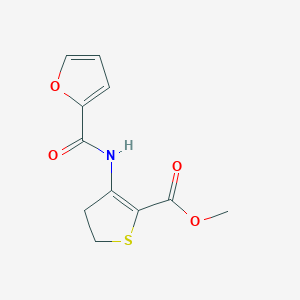
![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)

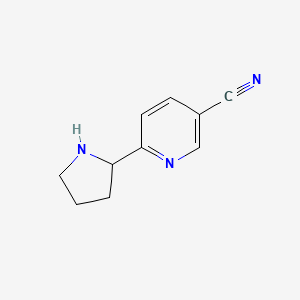

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
